Ethyl 1-Ethylpyrazole-4-carboxylate
Overview
Description
Ethyl 1-Ethylpyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 1-Ethylpyrazole-4-carboxylate itself is not directly mentioned in the provided papers, but the papers discuss various pyrazole derivatives and their synthesis, which can provide insights into the properties and synthesis of related compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves strategies such as cyclocondensation, click chemistry, and reactions with diazo compounds. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves the treatment of ethyl diazoacetate with aryl imines, suggesting that similar methods could be applied to synthesize Ethyl 1-Ethylpyrazole-4-carboxylate . Another method involves the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines, which could potentially be adapted for the synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, as seen in the structural analysis of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate . This compound crystallizes in the triclinic space group, and its structure is stabilized by hydrogen bonding. Such structural information is crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including diazotization, coupling reactions, and cyclization. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the versatility of pyrazole derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be deduced from their synthesis and molecular structure. For instance, the presence of substituents such as the ethyl group and carboxylate can influence the solubility, melting point, and reactivity of the compound. The crystallographic behavior of these compounds, as well as their spectroscopic characterization, provides further insights into their properties .
Scientific Research Applications
Ethyl 1-Ethylpyrazole-4-carboxylate is a chemical compound with the molecular formula C8H12N2O2 .
While specific applications for this compound are not readily available, pyrazoles, the class of compounds to which it belongs, have a wide range of applications in various scientific fields :
- Medicinal Chemistry and Drug Discovery : Pyrazoles are often used as building blocks in the synthesis of various pharmaceuticals due to their diverse biological activities .
- Agrochemistry : Pyrazoles are used in the development of pesticides and herbicides .
- Coordination Chemistry : Pyrazoles can act as ligands, binding to a central metal atom to form coordination compounds .
- Organometallic Chemistry : Pyrazoles can form organometallic compounds, which are used in many areas, including catalysis .
Safety And Hazards
Ethyl 1-Ethylpyrazole-4-carboxylate is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 1-ethylpyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGRKQJBBYAGQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-Ethylpyrazole-4-carboxylate |
Synthesis routes and methods
Procedure details
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